![molecular formula C17H18N2O4 B5732855 N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide](/img/structure/B5732855.png)
N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, due to its ability to enhance endurance and promote fat loss, it has also gained popularity among athletes as a performance-enhancing drug.
Mécanisme D'action
N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide exerts its effects by activating PPARδ, a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function and increased endurance capacity.
Biochemical and Physiological Effects:
In addition to its metabolic effects, N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide has been shown to have several other biochemical and physiological effects. It has been reported to increase the expression of genes involved in muscle fiber type switching, leading to an increase in type I muscle fibers and a decrease in type II muscle fibers. It has also been shown to improve cardiac function and reduce oxidative stress in animal models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide has several advantages for use in lab experiments. It is highly selective for PPARδ and does not activate other PPAR isoforms, reducing the risk of off-target effects. It also has a long half-life, allowing for once-daily dosing. However, its use is limited by its potential for abuse as a performance-enhancing drug, and caution should be exercised when interpreting results obtained with N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide.
Orientations Futures
There are several potential future directions for research on N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide. One area of interest is its potential as a treatment for heart failure, as several studies have demonstrated its cardioprotective effects. Another area of interest is its potential as a treatment for neurodegenerative diseases, as it has been shown to improve mitochondrial function and reduce oxidative stress in the brain. Additionally, further research is needed to fully understand the long-term effects of N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide on metabolic and cardiovascular health.
Méthodes De Synthèse
The synthesis of N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide involves several steps, including the reaction of 4-methoxy-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-ethyl-N-(2-methylphenyl)amine in the presence of a base to yield N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide. The final product is purified by recrystallization.
Applications De Recherche Scientifique
N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its ability to improve insulin sensitivity, reduce inflammation, and lower triglyceride levels in animal models of metabolic disorders. It has also been shown to enhance endurance performance by increasing the utilization of fatty acids as an energy source and improving muscle oxidative capacity.
Propriétés
IUPAC Name |
N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-4-18(14-8-6-5-7-12(14)2)17(20)13-9-10-16(23-3)15(11-13)19(21)22/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYWBHJINGWXRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.